molecular formula C23H27NO5 B12157953 1-acetyl-6'-butyl-10'-methyl-8'H-spiro[piperidine-4,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione

1-acetyl-6'-butyl-10'-methyl-8'H-spiro[piperidine-4,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione

Cat. No.: B12157953
M. Wt: 397.5 g/mol
InChI Key: UYGQHVDFHCAZGB-UHFFFAOYSA-N
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Description

1-Acetyl-6'-butyl-10'-methyl-8'H-spiro[piperidine-4,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione is a structurally complex spirocyclic compound characterized by a piperidine ring fused to a pyrano-chromene system. The molecule features a 1-acetyl group on the piperidine nitrogen, a butyl substituent at the 6' position, and a methyl group at the 10' position of the chromene moiety. Its synthesis likely involves multi-step acylation and cyclization processes, as inferred from analogous spiro-piperidine syntheses .

Properties

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

1'-acetyl-6-butyl-10-methylspiro[3H-pyrano[3,2-g]chromene-2,4'-piperidine]-4,8-dione

InChI

InChI=1S/C23H27NO5/c1-4-5-6-16-11-20(27)28-21-14(2)22-18(12-17(16)21)19(26)13-23(29-22)7-9-24(10-8-23)15(3)25/h11-12H,4-10,13H2,1-3H3

InChI Key

UYGQHVDFHCAZGB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=O)CC4(O3)CCN(CC4)C(=O)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-acetyl-6’-butyl-10’-methyl-8’H-spiro[piperidine-4,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione involves multiple steps, typically starting with the formation of the piperidine ring followed by the construction of the pyranochromene system. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques like continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-Acetyl-6’-butyl-10’-methyl-8’H-spiro[piperidine-4,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with enhanced biological or chemical properties.

Scientific Research Applications

Medicinal Applications

1-acetyl-6'-butyl-10'-methyl-8'H-spiro[piperidine-4,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione has shown promise in several medicinal applications:

1. Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyranochromene have been tested for their ability to inhibit tumor growth in vitro and in vivo models . This suggests that 1-acetyl-6'-butyl-10'-methyl-8'H-spiro[piperidine-4,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione may also possess similar anticancer properties.

2. Antimicrobial Properties
Compounds containing spirocyclic structures have been reported to exhibit antimicrobial activity. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes. Preliminary studies on related compounds suggest potential efficacy against both Gram-positive and Gram-negative bacteria .

3. Neuroprotective Effects
The piperidine moiety is associated with neuroprotective effects in various studies. Compounds that interact with neurotransmitter systems or exhibit antioxidant properties could provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

Beyond medicinal chemistry, the unique structural characteristics of 1-acetyl-6'-butyl-10'-methyl-8'H-spiro[piperidine-4,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione make it suitable for applications in materials science:

1. Organic Light Emitting Diodes (OLEDs)
The electronic properties of chromene derivatives are being explored for use in OLEDs due to their ability to emit light when an electric current passes through them. The incorporation of spiro structures can enhance the stability and efficiency of these devices.

2. Photovoltaic Cells
Research into organic photovoltaics suggests that compounds with conjugated systems can improve light absorption and charge transport properties. The spirocyclic nature may contribute to better performance metrics in solar cell applications.

Case Studies

Several studies have investigated the pharmacological potential of related compounds:

  • Antitumor Activity Study : A series of pyranochromene derivatives were synthesized and tested against various human tumor cell lines, showing significant inhibition rates comparable to established chemotherapeutic agents .
  • Antimicrobial Efficacy Evaluation : A study focused on the antibacterial activity of spirocyclic compounds demonstrated effectiveness against multiple strains of bacteria, highlighting the potential for developing new antibiotics from this class of compounds .
  • Neuroprotective Research : Investigations into piperidine-based compounds revealed their capacity to protect neuronal cells from oxidative stress-induced damage, suggesting therapeutic avenues for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 1-acetyl-6’-butyl-10’-methyl-8’H-spiro[piperidine-4,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Features of Related Spirocyclic Diones

Compound Name Spiro Core 6' Substituent 10' Substituent Piperidine Modification Key Functional Groups
Target Compound Piperidine-Chromene Butyl Methyl 1-Acetyl Dione (4',8')
10'-Methyl-6'-phenyl-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-4',8'-dione (VI) Cyclohexane-Chromene Phenyl Methyl None Dione (4',8')
10'-Methyl-6'-phenyl-spiro[piperidine-4,2'-pyrano[3,2-g]chromene]-4',8'-dione (VII) Piperidine-Chromene Phenyl Methyl None Dione (4',8')
6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione Cyclohexane-Chromene Butyl None None Thione (8')
10'-Hydroxy-6'-methyl-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one Cyclohexane-Chromene Methyl Hydroxy None Ketone (8')

Key Observations :

  • The target compound uniquely combines a piperidine core with butyl and methyl substituents, distinguishing it from cyclohexane-based analogs (e.g., VI, IX) .
  • Unlike VII (piperidine core with phenyl), the target features a 1-acetyl group , which may enhance solubility or binding affinity .

Bioactivity and Research Findings

Table 3: Reported Bioactivities of Related Compounds

Compound Bioactivity IC₅₀/EC₅₀ Reference
Target Compound (Inferred) Hyaluronan secretion inhibition (predicted based on structural similarity). N/A*
10'-Methyl-6'-phenyl-spiro[piperidine-4,2'-pyrano[3,2-g]chromene]-4',8'-dione (VII) Hyaluronan secretion inhibition. 12 μM
Coumarin Derivatives (e.g., 4MU) Hyaluronidase inhibition. 5-20 μM
6'-Butyl-spiro[cyclohexane-chromene]-8'-thione Antifungal activity (theorized due to thione group). N/A

Key Findings :

  • The piperidine core in VII and the target compound may enhance membrane permeability compared to cyclohexane-based analogs .
  • The 1-acetyl group in the target could modulate enzyme binding, similar to acylated spiro-piperidines in .
  • Thione derivatives (e.g., ) show divergent bioactivity, emphasizing the critical role of the dione moiety in hyaluronan inhibition.

Biological Activity

1-acetyl-6'-butyl-10'-methyl-8'H-spiro[piperidine-4,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione is a complex organic compound belonging to the class of spiro compounds. Its unique structure features a piperidine ring fused with a pyrano[3,2-g]chromene system, making it an intriguing subject for biological activity studies. This article evaluates its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

PropertyValue
Molecular Formula C22H25NO5
Molecular Weight 383.4 g/mol
IUPAC Name 1'-acetyl-10-methyl-6-propylspiro[3H-pyrano[3,2-g]chromene-2,4'-piperidine]-4,8-dione
InChI Key FUYYYRAWYMDCEE-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=O)CC4(O3)CCN(CC4)C(=O)C)C

Antimicrobial Activity

Research indicates that compounds related to the spiro[piperidine-pyrano] structure exhibit significant antimicrobial properties. For instance, spirocyclic chroman derivatives have shown promising activity against various pathogens. In a study evaluating the antimicrobial efficacy of chromene derivatives, specific compounds demonstrated minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of similar spirocyclic compounds has been explored extensively. A study highlighted the structure-activity relationship (SAR) of spirocyclic chromanes, revealing that certain modifications could enhance their cytotoxicity against cancer cell lines. Compounds with specific substituents on the piperidine ring exhibited significantly higher potency compared to their unsubstituted counterparts .

Anti-inflammatory Effects

Inflammation-related pathways are also influenced by spirocyclic compounds. Research has indicated that these compounds can modulate inflammatory responses by interacting with various molecular targets involved in inflammatory signaling pathways. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

The precise mechanism of action for 1-acetyl-6'-butyl-10'-methyl-8'H-spiro[piperidine-4,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione is not fully elucidated; however, it is believed to interact with specific enzymes or receptors that modulate biological pathways. For example, its interaction with the malaria parasite's developmental stages suggests a unique cellular mechanism distinct from existing antimalarial drugs .

Case Study 1: Antimalarial Activity

In a significant study focused on antimalarial activity, a related spirocyclic chroman compound demonstrated an effective concentration (EC50) of 350 nM against chloroquine-resistant strains of Plasmodium falciparum. This compound blocked parasite development at various erythrocytic stages and showed selectivity over human liver cells, indicating a favorable therapeutic window .

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation into the cytotoxic effects of spirocyclic compounds revealed that modifications to the piperidine nitrogen significantly impacted their potency against cancer cell lines. The most potent derivatives exhibited EC50 values significantly lower than those of their analogs with less optimal substitutions .

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